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Compound of Interest

Compound Name: 2-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Bromo-6-fluoroquinoline. Due to the limited availability of public domain raw spectral data for
this specific compound, this document presents a combination of known molecular properties,
predicted spectroscopic data based on established principles of spectroscopy and data from
analogous compounds, and detailed experimental protocols for acquiring such data. This guide
is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry,
organic synthesis, and drug development by providing a foundational understanding of the
spectroscopic characteristics of 2-Bromo-6-fluoroquinoline, thereby aiding in its synthesis,
identification, and application in further research.

Introduction

2-Bromo-6-fluoroquinoline is a halogenated quinoline derivative of interest in medicinal
chemistry and materials science. As with any synthetic compound, unambiguous structural
confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance
(NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential
tools for the structural elucidation and purity assessment of such molecules. This guide outlines
the expected spectroscopic data for 2-Bromo-6-fluoroquinoline and provides generalized
experimental methodologies for their acquisition.
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Molecular Structure and Properties:
» Molecular Formula: CoHsBrFN

e Molecular Weight: 226.05 g/mol
e CAS Number: 159870-91-4

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-6-
fluoroquinoline. These predictions are based on the analysis of substituent effects on the
quinoline scaffold and data from similar halogenated aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Spectral Data (500 MHz, CDCIs)

. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . Lo
Shift (6, ppm) Multiplicity Constant (J, Hz)
H-3 7.55-7.65 d 8.5-9.0
H-4 8.10 - 8.20 d 8.5-9.0
H-5 7.95-8.05 dd 9.0-9.5,5.0-55
9.0-95,70-75,25
H-7 7.40 - 7.50 ddd
-3.0
H-8 7.75-7.85 dd 9.0-95,25-3.0

d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets

Predicted 13C NMR Spectral Data (125 MHz, CDCls)
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 142.0 - 144.0

C-3 122.0-124.0

C-4 138.0 - 140.0

C-4a 147.0 - 149.0

C-5 128.0 - 130.0

C-6 158.0 - 162.0 (d, XJCF = 250 Hz)

C-7 118.0 - 120.0 (d, 2JCF = 20-25 Hz)
C-8 131.0-133.0 (d, 3JCF = 8-10 Hz)
C-8a 125.0 - 127.0

Note: The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling
constant (XJCF). Other carbons in proximity to the fluorine will also exhibit smaller C-F
couplings.

Mass Spectrometry (MS)

Predicted Electron lonization Mass Spectrometry (EI-MS) Data

Predicted Relative .
miz . Assignment
Intensity (%)

[M]* (Molecular ion peak with

225/227 100 o
bromine isotopes)

146 Moderate [M - Br]*

119 Moderate to Low [M - Br - HCNJ*

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated
compound, with two peaks of nearly equal intensity separated by 2 m/z units (22°Br and 227Br).
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Infrared (IR) Spectroscopy

Predicted IR Absorption Data (Solid, KBr or ATR)

Wavenumber (cm~?)

Predicted Intensity

Assignment

3050 - 3100 Medium Aromatic C-H stretch
1600 - 1620 Medium to Strong C=C/C=N ring stretching
1450 - 1580 Strong Aromatic ring stretching
1200 - 1250 Strong C-F stretch

1000 - 1100 Strong C-Br stretch

800 - 900 Strong C-H out-of-plane bending

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2-Bromo-6-

fluoroquinoline.

NMR Spectroscopy

Sample Preparation:

NMR analysis.

CDCls, DMSO-de) in a clean, dry NMR tube.

IH NMR Acquisition:

Weigh 5-10 mg of 2-Bromo-6-fluoroquinoline for tH NMR analysis and 20-30 mg for 13C

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and invert several times to ensure a homogeneous solution.

e The spectrum should be acquired on a 400 MHz or higher spectrometer.
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A standard one-pulse sequence is typically used.

The spectral width should be set to approximately 15 ppm.

An acquisition time of at least 3 seconds and a relaxation delay of 2 seconds are
recommended.

A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
13C NMR Acquisition:

e A proton-decoupled pulse sequence is standard.

e The spectral width should be set to approximately 220 ppm.

e Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and
a longer acquisition time will be necessary.

Mass Spectrometry

Sample Introduction and lonization:

o For a volatile solid like 2-Bromo-6-fluoroquinoline, introduction via a direct insertion probe
or after separation by gas chromatography (GC-MS) is suitable.

o Electron lonization (EIl) at 70 eV is a standard method for generating the mass spectrum.
Mass Analysis:

e A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based
on their mass-to-charge ratio (m/z).

e The instrument should be calibrated to ensure accurate mass assignments.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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e Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry.

» Record a background spectrum of the clean, empty crystal.

¢ Place a small amount of solid 2-Bromo-6-fluoroquinoline onto the crystal to ensure full
coverage.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Acquire the spectrum, typically in the range of 4000-400 cm~1.

» Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to generate the final absorbance or transmittance spectrum.

Visualizations
Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 2-Bromo-6-fluoroquinoline.

Conclusion

This technical guide provides a foundational spectroscopic profile of 2-Bromo-6-
fluoroquinoline for the scientific community. While experimental data is not widely available,
the predicted data and detailed methodologies herein offer a robust starting point for
researchers working with this compound. The provided protocols are designed to be adaptable
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to standard laboratory instrumentation and should enable the successful characterization of
synthesized 2-Bromo-6-fluoroquinoline. It is recommended that researchers acquiring
experimental data for this compound contribute their findings to public databases to enrich the
collective knowledge base.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-6-fluoroquinoline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b064740#spectroscopic-data-of-2-bromo-6-
fluoroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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